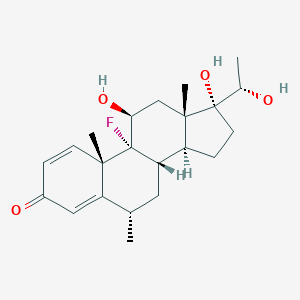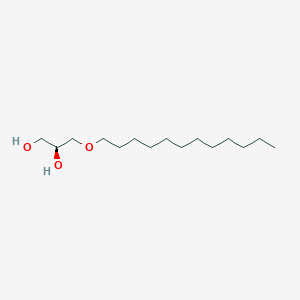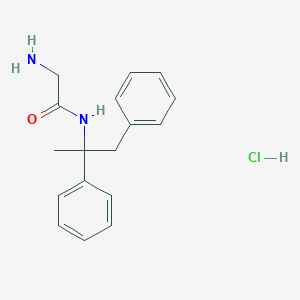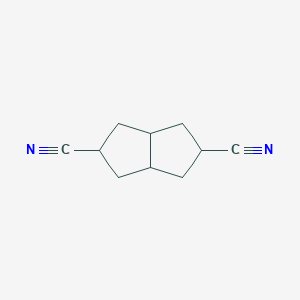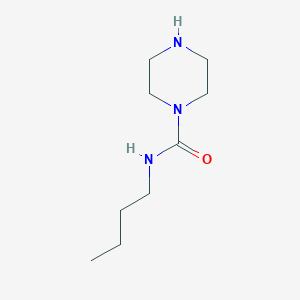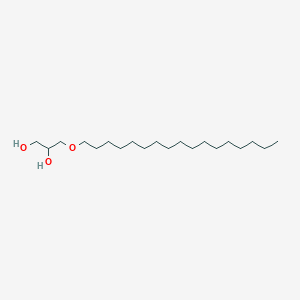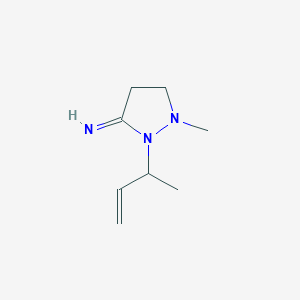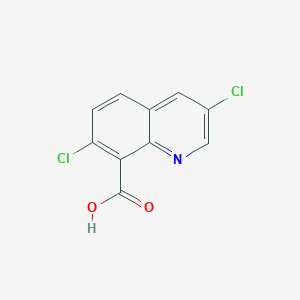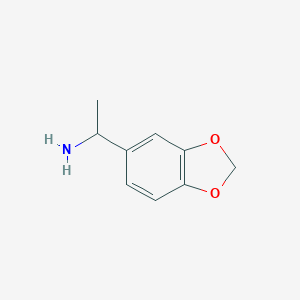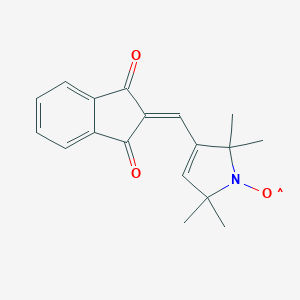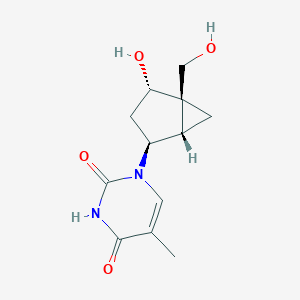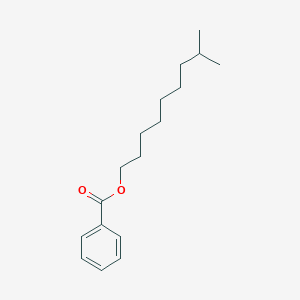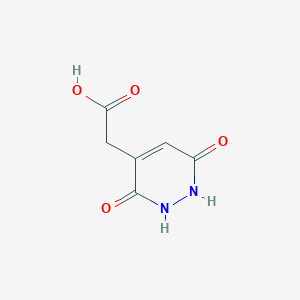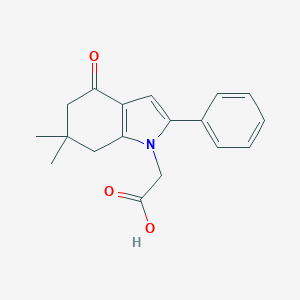
(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of organic molecules that feature a complex structure with indole and acetic acid moieties. These structures are significant in medicinal chemistry and organic synthesis due to their biological relevance and synthetic versatility.
Synthesis Analysis
A new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids involves alkylation of cyclic 1,3-diketones followed by cyclization with primary amines and acid hydrolysis to yield the desired indol-3-ylacetic acids (Dudinov, Kozhinov, & Krayushkin, 2001).
Molecular Structure Analysis
The molecular structure of acetic acid clathrates and related compounds reveals intricate intramolecular contacts and hydrogen bonding, providing insights into the spatial arrangement and potential reactivity of the compound (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Chemical Reactions and Properties
Novel derivatives showcasing potential biological activity highlight the chemical reactivity of compounds with similar structural frameworks. These include reactions with formaldehyde and secondary amines to afford Mannich bases, indicating a broad spectrum of chemical modifications and reactivities (Havaldar & Patil, 2008).
Physical Properties Analysis
The synthesis of derivatives through chemoenzymatic methods sheds light on the physical properties of similar compounds, emphasizing the role of enantiomeric purity and reaction conditions on the final product characteristics (Demir, Caliskan, & Şahin, 2007).
Chemical Properties Analysis
Investigations into the antimicrobial and anticancer potential of indole derivatives further elucidate the chemical properties of compounds within this structural realm. This includes the synthesis and evaluation of compounds for their biological activities, revealing the chemical versatility and potential therapeutic applications of these molecules (Sharma et al., 2012).
Applications De Recherche Scientifique
Biochemical and Clinical Impact of Organic Uremic Retention Solutes
A narrative review summarized the biological/biochemical impact of various uremic retention solutes, including indole acetic acid. These compounds are classified based on their physico-chemical characteristics and have been found to affect numerous biological systems, potentially contributing to the uremic syndrome. The review highlights the complexity of disorders where multiple factors, including indole acetic acid, play a role in a multi-system complication profile, emphasizing the need for a holistic approach in treating such conditions (Vanholder et al., 2018).
Bacterial Catabolism of Indole-3-Acetic Acid
The study explores how bacteria can catabolize or assimilate indole-3-acetic acid (IAA), a molecule known for its role as a plant growth hormone. This research highlights the environmental presence of IAA and the benefits its degradation can offer to bacterial hosts, suggesting potential biotechnological applications in managing IAA-related pathologies in plants and humans (Laird et al., 2020).
Organic Acids Assisted Phytoextraction of Heavy Metals
This review discusses the application of organic acids, including acetic acid, in enhancing metal uptake by plants, thereby facilitating the phytoextraction of heavy metals. The use of organic acids can increase metal mobilization and bioavailability in soil, offering a green and effective strategy for remediation of contaminated sites (Tauqeer et al., 2017).
The Double and Triple Role of Organic Acids in Organic Synthesis
A study on deep eutectic mixtures (DESs), including dimethyl urea and L-(+)-tartaric acid, showcases their multifaceted roles as solvent, catalyst, and/or reagent in organic transformations. This highlights the potential of organic acids in promoting sustainable and green chemistry by offering an alternative to volatile organic solvents in synthetic processes (Ali et al., 2021).
Effects of Auxin and Gibberellic Acid on Algal Growth
Research on the effects of indole-acetic acid and gibberellic acid on algae suggests that these compounds, known for their profound biological effects on higher plants, also have activity on simpler organisms like algae. This indicates the wide-ranging impact of indole derivatives on plant and algal physiology, offering insights into their roles beyond higher plants (Conrad et al., 1959).
Propriétés
IUPAC Name |
2-(6,6-dimethyl-4-oxo-2-phenyl-5,7-dihydroindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2)9-15-13(16(20)10-18)8-14(19(15)11-17(21)22)12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXIZSGZCNDDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2CC(=O)O)C3=CC=CC=C3)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350573 |
Source


|
| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid | |
CAS RN |
121626-22-0 |
Source


|
| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

